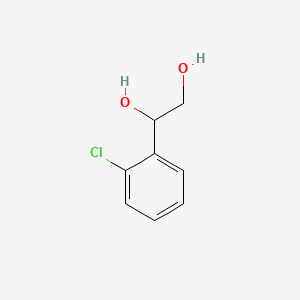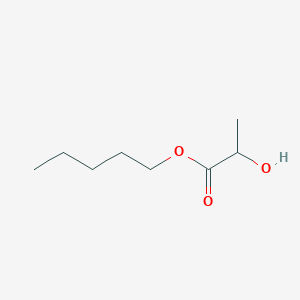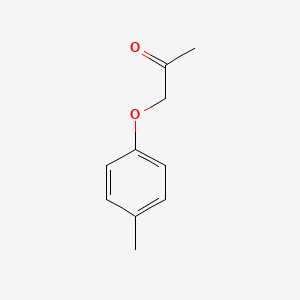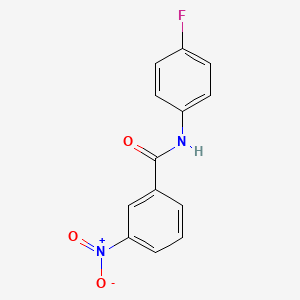
N-(4-fluorophenyl)-3-nitrobenzamide
Descripción general
Descripción
- N-(4-fluorophenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C13H9FN2O3 .
- It belongs to the class of aromatic amides and contains a nitro group (-NO2) and a fluorine atom (-F) attached to a benzene ring.
- The compound’s structure consists of a benzene ring with a nitro group at position 3 and an amide functional group at position 4.
Synthesis Analysis
- The synthesis of N-(4-fluorophenyl)-3-nitrobenzamide involves starting with appropriate precursors and introducing the fluorine and nitro substituents.
- Detailed synthetic routes and reaction conditions would be found in relevant research papers.
Molecular Structure Analysis
- The molecular structure of N-(4-fluorophenyl)-3-nitrobenzamide includes a benzene ring, a nitro group, and an amide functional group.
- Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) can confirm the compound’s structure.
Chemical Reactions Analysis
- N-(4-fluorophenyl)-3-nitrobenzamide may undergo various reactions, including nucleophilic substitutions, reductions, and condensations.
- Investigating its reactivity and potential transformations is essential.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point: 43-46°C
- Boiling Point: 185°C
- Solubility: Insoluble in water
- Chemical Properties :
- Reactivity: May undergo electrophilic substitutions due to the aromatic ring.
- Stability: Stable under normal conditions.
Aplicaciones Científicas De Investigación
1. Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
- Summary of Application: This study reported the synthesis, characterization, spectral, and fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine for the first time .
- Methods of Application: The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR, and mass spectra. The aggregation behavior of this compound was investigated in different solvents and concentrations .
- Results or Outcomes: The phthalocyanine complex did not show any aggregations. The fluorescent properties of the compound in five different solvents such as CHCl 3 CH 2 Cl 2 THF, DMF, DMSO were explained. The phthalocyanine complex gave the highest fluorescence quantum yield in CHCl 3 and the lowest fluorescence quantum yield in DMSO .
2. N- (4-fluorophenyl)-2- [2- [ (Z)- (4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
- Summary of Application: This compound is related to a class of compounds with potential biological activities. The related compounds synthesized and characterized in the provided studies include various substituted phenyl acetamides and thiazolidine derivatives, which have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties.
- Methods of Application: The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides.
- Results or Outcomes: The studies provided do not detail the specific physical and chemical properties of this compound, but similar compounds have been shown to possess good antioxidant and anti-inflammatory activities, which suggest favorable interaction with biological systems.
3. Synthesis, Optical and Dielectric Properties of Polyacryloyloxy Imino Fluorophenyl Acetamide
- Summary of Application: This study focused on the synthesis of a new poly fluorobenzamide oxime ester and the study of its structural, optical, and dielectric properties .
- Methods of Application: The compound was synthesized via a condensation reaction of (E)-N-(4-fluorophenyl)-2-(hydroxyimino) acetamide with acrylic acid to polymerize it via free radical polymerization .
- Results or Outcomes: The synthesized compound showed a wide band gap energy, making it a potential short-wavelength light absorber for use in tandem polymer solar cells .
4. Synthesis, Characterization and Antibacterial Activity of Schiff Base
- Summary of Application: This study synthesized and characterized a series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol .
- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results or Outcomes: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
5. Synthesis and Crystal Structures of Two New Schiff Base Hydrazones
- Summary of Application: This study synthesized and determined the crystal structures of two new Schiff bases, namely N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide .
- Methods of Application: The Schiff bases were synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results or Outcomes: The crystal structures of the synthesized Schiff bases were determined by X-ray diffraction .
6. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
7. Synthesis of a New Fluorinated Chalcone
Safety And Hazards
- No specific safety hazards are associated with N-(4-fluorophenyl)-3-nitrobenzamide.
- However, standard laboratory safety precautions should be followed during handling and synthesis.
Direcciones Futuras
- Investigate potential biological activities, explore derivatives, and assess their pharmacological properties.
- Evaluate the compound’s potential as a drug candidate or probe for specific targets.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRHMRVPFAHCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354165 | |
| Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-nitrobenzamide | |
CAS RN |
33489-69-9 | |
| Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-FLUORO-3-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

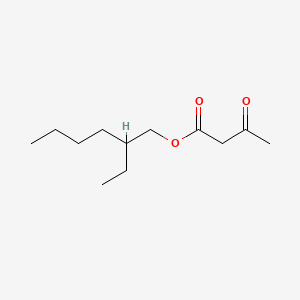
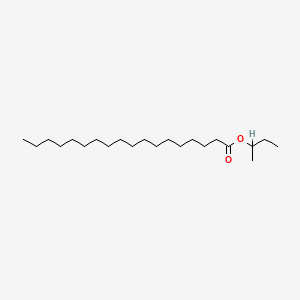
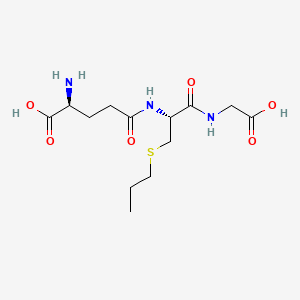
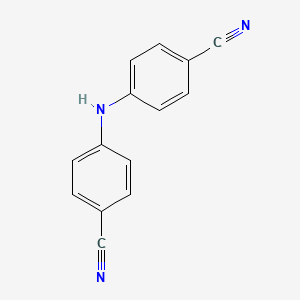
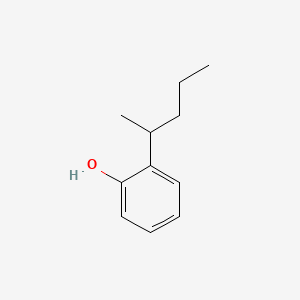
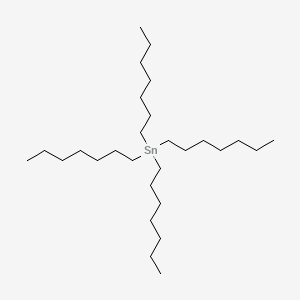
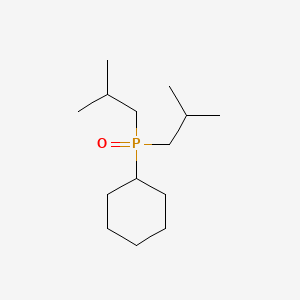
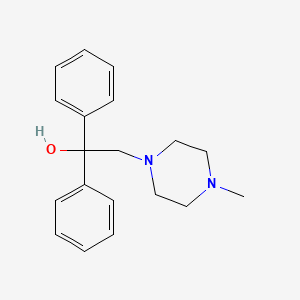
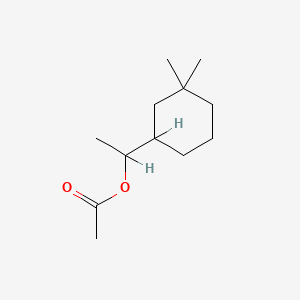
![(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B1617186.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)
